molecular formula C17H21N5O3 B362482 MFCD03545298 CAS No. 539812-14-1

MFCD03545298

Cat. No.: B362482
CAS No.: 539812-14-1
M. Wt: 343.4g/mol
InChI Key: VSXQZSYOBGBLLJ-UHFFFAOYSA-N
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Description

MFCD03545298 is a complex organic compound belonging to the triazolopyrimidine class This compound is characterized by its unique structure, which includes a hydroxypropyl group, a methoxyphenyl group, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD03545298 can be achieved through a multi-step process. One efficient method involves the reaction of dibenzoylacetylene with triazole derivatives in a one-pot catalyst-free procedure at room temperature . This method yields the desired compound with excellent efficiency and simplicity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. The one-pot catalyst-free procedure is particularly advantageous for industrial applications due to its simplicity and cost-effectiveness. The reaction conditions, such as temperature and solvent choice, can be optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

MFCD03545298 undergoes various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to modify the triazolopyrimidine ring or other functional groups.

    Substitution: The methoxyphenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxypropyl group can yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the methoxyphenyl ring.

Scientific Research Applications

MFCD03545298 has several scientific research applications:

Mechanism of Action

The mechanism of action of MFCD03545298 involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit microtubule formation, which is crucial for cell division and growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

MFCD03545298 is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its hydroxypropyl and methoxyphenyl groups provide unique sites for chemical modification and biological interaction, setting it apart from other similar compounds.

Properties

CAS No.

539812-14-1

Molecular Formula

C17H21N5O3

Molecular Weight

343.4g/mol

IUPAC Name

2-(3-hydroxypropyl)-7-(4-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C17H21N5O3/c1-10-14(16(18)24)15(11-5-7-12(25-2)8-6-11)22-17(19-10)20-13(21-22)4-3-9-23/h5-8,15,23H,3-4,9H2,1-2H3,(H2,18,24)(H,19,20,21)

InChI Key

VSXQZSYOBGBLLJ-UHFFFAOYSA-N

SMILES

CC1=C(C(N2C(=NC(=N2)CCCO)N1)C3=CC=C(C=C3)OC)C(=O)N

Isomeric SMILES

CC1=C(C(N2C(=N1)N=C(N2)CCCO)C3=CC=C(C=C3)OC)C(=O)N

Canonical SMILES

CC1=C(C(N2C(=NC(=N2)CCCO)N1)C3=CC=C(C=C3)OC)C(=O)N

Origin of Product

United States

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